molecular formula C12H14ClNO4 B12321534 Methyl 3-chloro-2-benzoxycarbonylaminopropionate

Methyl 3-chloro-2-benzoxycarbonylaminopropionate

Cat. No.: B12321534
M. Wt: 271.69 g/mol
InChI Key: UQUQXYVMAKOZMV-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of L–chloroalanine, with a methyl ester group at the carboxyl end. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester typically involves the protection of the amino group of L–chloroalanine with a benzyloxycarbonyl group. This is achieved by reacting L–chloroalanine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine. The reaction is carried out at room temperature and results in the formation of the N-benzyloxycarbonyl derivative. The carboxyl group is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to maintain the purity and quality of the product, with purification steps such as recrystallization or chromatography employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester has several applications in scientific research:

    Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.

    Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amino acid modifications.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.

    Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-tyrosine Methyl Ester: Similar in structure but contains a tyrosine residue instead of -chloroalanine.

    N-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester: Contains an aspartic acid residue and is used in similar applications.

    N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester: Features a phenylalanine residue and is commonly used in peptide synthesis.

Uniqueness

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

methyl 3-chloro-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQXYVMAKOZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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